molecular formula C12H14O3 B15333162 Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate

Cat. No.: B15333162
M. Wt: 206.24 g/mol
InChI Key: CAAKELWDKOPMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methyl ester group, a dimethylphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dimethylphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate exerts its effects involves interactions with various molecular targets. The ester and ketone functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate
  • Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate
  • Methyl 3-(3,4-dimethylphenyl)-2-oxobutanoate

Uniqueness

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is unique due to the presence of both methyl and ketone groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3

InChI Key

CAAKELWDKOPMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.